Divergent Nitration Products and Energetic Performance Compared to 1-Methyl Isomer
Nitration of 5-amino-2-methyl-2H-tetrazole with 100% HNO₃ produces 2-methyl-5-(nitramino)-2H-tetrazole (compound 6), whereas its N1-methyl isomer (5-amino-1-methyl-1H-tetrazole) yields the structurally distinct 1-methyl-5-(nitrimino)-1H-tetrazole (compound 5) [1]. The Koenen steel sleeve test demonstrated that the nitrimino derivative (compound 5) reached a higher explosion power compared to the common explosive RDX, a benchmark not met by the nitramino derivative (compound 6) [1]. Calculated detonation parameters for these products further differentiate their potential performance [1].
| Evidence Dimension | Nitration Product & Explosive Power (Koenen Test) |
|---|---|
| Target Compound Data | Precursor to 2-methyl-5-(nitramino)-2H-tetrazole (compound 6) |
| Comparator Or Baseline | 5-amino-1-methyl-1H-tetrazole (precursor to 1-methyl-5-(nitrimino)-1H-tetrazole, compound 5) |
| Quantified Difference | Qualitative difference: Product from 1-methyl isomer exhibited explosion power higher than RDX; product from 2-methyl isomer did not reach this benchmark. |
| Conditions | Nitration with 100% HNO₃; Koenen steel sleeve test |
Why This Matters
This demonstrates that the choice of starting isomer dictates the structure and performance of the final energetic material, with the 2-methyl isomer leading to a less powerful (and potentially safer) derivative.
- [1] Klapötke, T. M., & Stierstorfer, J. (2007). Nitration Products of 5‐Amino‐1H‐tetrazole and Methyl‐5‐amino‐1H‐tetrazoles – Structures and Properties of Promising Energetic Materials. Helvetica Chimica Acta, 90(11), 2132–2150. View Source
